Cas no 69727-18-0 (1-(1,2-dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol)

1-(1,2-dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol structure
69727-18-0 structure
Product name:1-(1,2-dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol
CAS No:69727-18-0
MF:C20H27NO
MW:297.434485673904
CID:1739181
PubChem ID:222125

1-(1,2-dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(1,2-dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol
    • 3-Acetylacenaphthene
    • 3-Acetyl-acenaphthen
    • AC1N5DXW
    • AG-G-95530
    • 1-acenaphthen-3-yl-ethanone
    • AC1Q1JJJ
    • 1-(1,2-dihydro-3-acenaphthylenyl)-ethanone
    • 3-acetyl-acenaphthene
    • 1-acenaphthen-5-yl-2-dipropylamino-ethanol
    • SureCN5376045
    • AC1Q1JJK
    • 2-Acetyl-acenaphthen
    • 1-Acenaphthen-5-yl-2-dipropylamino-aethanol
    • 1-Acenaphthen-3-yl-aethanon
    • ZINC03129850
    • CTK5D9758
    • 3-Acetylacenaphthene; 3-Acetyl-acenaphthen; AC1N5DXW; AG-G-95530; 1-acenaphthen-3-yl-ethanone; AC1Q1JJJ; 1-(1,2-dihydro-3-acenaphthylenyl)-ethanone; 3-acetyl-acenaphthene; 1-acenaphthen-5-yl-2-dipropylamino-ethanol; SureCN5376045; AC1Q1JJK; 2-Acetyl-acenaphthen; 1-Acenaphthen-5-yl-2-dipropylamino-aethanol; 1-Acenaphthen-3-yl-aethanon; ZINC03129850; CTK5D9758;
    • 5-Acenaphthylenemethanol,2-dihydro-
    • NSC-7454
    • 69727-18-0
    • NSC7454
    • Inchi: InChI=1S/C20H27NO/c1-3-12-21(13-4-2)14-19(22)17-11-10-16-9-8-15-6-5-7-18(17)20(15)16/h5-7,10-11,19,22H,3-4,8-9,12-14H2,1-2H3
    • InChI Key: IYBOZZUIHABJFI-UHFFFAOYSA-N
    • SMILES: CCCN(CCC)CC(C1=CC=C2CCC3=C2C1=CC=C3)O

Computed Properties

  • Exact Mass: 297.20941
  • Monoisotopic Mass: 297.209264485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47

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